2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C26H24O2 It is a complex molecule featuring an indene core substituted with diethylphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of indene with 2,6-diethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate product, which is then subjected to further reactions to introduce the phenyl group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- 2-[(2,6-Diethylphenyl)(4-methylphenyl)methyl]-1H-indene-1,3(2H)-dione
Uniqueness
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
63183-43-7 |
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Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(2,6-diethylphenyl)-phenylmethyl]indene-1,3-dione |
InChI |
InChI=1S/C26H24O2/c1-3-17-13-10-14-18(4-2)22(17)23(19-11-6-5-7-12-19)24-25(27)20-15-8-9-16-21(20)26(24)28/h5-16,23-24H,3-4H2,1-2H3 |
InChI Key |
WOEFHPAUFHNKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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